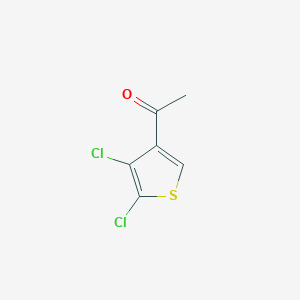

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one

Description

Academic Significance of the Thiophene (B33073) Core in Contemporary Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in the field of heterocyclic chemistry. Its unique electronic properties and reactivity have established it as a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to the development of a wide range of pharmaceuticals, agrochemicals, and functional organic materials. The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, a feature that is extensively exploited in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The Unique Role of Halogenation in Thiophene Derivatives for Synthetic and Material Sciences

The introduction of halogen atoms onto the thiophene ring profoundly influences its chemical reactivity and physical properties. Halogenation can alter the electron density of the ring, thereby modifying its susceptibility to electrophilic and nucleophilic attack. This makes halogenated thiophenes highly valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atoms serve as versatile handles for the introduction of new functional groups. In the realm of material sciences, halogenation is a key strategy for tuning the electronic and photophysical properties of thiophene-based polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Positioning of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one within the Field of Heterocyclic Ketones

Heterocyclic ketones are a class of organic compounds that feature a ketone functional group attached to a heterocyclic ring system. These compounds are of great importance as they serve as precursors for the synthesis of a multitude of more complex heterocyclic structures. This compound, with its acetyl group attached to a dichlorinated thiophene ring, is a prime example of a halogenated thiophene ketone. Its structure is ripe with potential for further chemical transformations, making it a valuable intermediate for synthetic chemists.

While specific research focusing exclusively on this compound is limited in publicly available literature, its isomers, such as 3-acetyl-2,5-dichlorothiophene, have been utilized in the synthesis of various biologically active compounds, including chalcones, which are precursors to flavonoids and other important heterocyclic systems. For instance, 3-acetyl-2,5-dichlorothiophene has been reacted with substituted benzaldehydes via Claisen-Schmidt condensation to produce a variety of chalcone (B49325) derivatives. sigmaaldrich.com This highlights the general utility of acetyl dichlorothiophenes as key building blocks.

Overview of Major Research Areas Pertaining to the Title Compound and Related Scaffolds

The primary research interest in compounds like this compound lies in their application as synthetic intermediates. The presence of the ketone functional group allows for a wide range of reactions, including:

Condensation Reactions: The acetyl group can participate in aldol (B89426) and Claisen-Schmidt condensations to form α,β-unsaturated ketones, such as chalcones. These chalcones can then be used to synthesize various heterocyclic compounds like pyrimidines, pyridines, and pyrazoles.

Halogen Displacement: The chlorine atoms on the thiophene ring can potentially be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, although the reactivity is influenced by the position of the acetyl group.

Modification of the Ketone: The ketone itself can be reduced to an alcohol, converted to an oxime, or undergo other standard ketone transformations to introduce further diversity.

Research on related halogenated thiophene ketones has demonstrated their utility in the development of novel compounds with potential applications in medicinal chemistry and materials science. Spectroscopic studies on derivatives of similar dichlorothiophenes have been conducted to understand their photophysical properties. mdpi.com

Detailed Research Findings

While comprehensive research articles dedicated solely to this compound are not readily found, its chemical properties can be inferred from its structure and the known chemistry of related compounds. The compound is commercially available, indicating its utility as a building block in chemical synthesis.

Synthesis:

The synthesis of acetylthiophenes is commonly achieved through Friedel-Crafts acylation of the corresponding thiophene. organic-chemistry.orgwikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com For this compound, the logical synthetic route would be the Friedel-Crafts acylation of 2,3-dichlorothiophene (B95606) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity of this reaction on the 2,3-dichlorothiophene ring would be a key factor in obtaining the desired isomer.

Physicochemical Properties:

Based on data from commercial suppliers, the following properties of this compound are known:

| Property | Value |

| CAS Number | 123418-68-8 |

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

Spectroscopic Data:

Detailed, peer-reviewed spectroscopic data for this compound is not widely published. However, for the isomeric compound 3-Acetyl-2,5-dichlorothiophene (CAS 36157-40-1), spectroscopic data is available and can provide an indication of the types of signals to be expected. sigmaaldrich.comnist.govnist.gov

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group and a singlet for the proton on the thiophene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the acetyl group.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the methyl carbon, and the four carbons of the thiophene ring.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1700 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. The NIST WebBook provides a mass spectrum for 3-Acetyl-2,5-dichlorothiophene which shows a molecular ion peak at m/z 194 and 196, consistent with the presence of two chlorine atoms. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5-dichlorothiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBOGORUAFNTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 4,5 Dichlorothiophen 3 Yl Ethan 1 One

Classical Electrophilic Acylation Routes to the Title Compound

The introduction of an acetyl group onto a dichlorothiophene ring is most traditionally accomplished through electrophilic acylation, a cornerstone of aromatic chemistry.

Friedel-Crafts Acylation of Dichlorothiophene Precursors

The Friedel-Crafts acylation is a well-established method for the synthesis of aryl ketones, and this can be extended to thiophene (B33073) and its derivatives. organic-chemistry.orgsigmaaldrich.comwikipedia.org The reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgwikipedia.org For the synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, the logical precursor would be 3,4-dichlorothiophene (B91457).

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid. sigmaaldrich.com This electrophile then attacks the electron-rich thiophene ring in an electrophilic aromatic substitution reaction.

While there is a lack of specific literature detailing the Friedel-Crafts acylation of 3,4-dichlorothiophene to directly yield the title compound, the acylation of a related isomer, 2,5-dichlorothiophene, has been reported to produce 3-acetyl-2,5-dichlorothiophene. This suggests that when the more reactive α-positions (2 and 5) of the thiophene ring are blocked, acylation can be directed to the β-position (3 or 4).

Mechanistic Considerations and Selectivity in Acylation Reactions

The regioselectivity of Friedel-Crafts acylation on the thiophene ring is a critical factor. Thiophene is known to undergo electrophilic substitution preferentially at the 2-position (α-position) due to the superior stabilization of the resulting cationic intermediate through resonance involving the sulfur atom's lone pairs. echemi.comstackexchange.com The intermediate formed by attack at the 2-position can be described by three resonance structures, whereas attack at the 3-position (β-position) only allows for two resonance contributors, making it a less favored pathway. echemi.comstackexchange.com

Modern Synthetic Strategies for Constructing the this compound Framework

While classical methods are prevalent, modern organic synthesis offers alternative strategies that can provide improved selectivity, functional group tolerance, and milder reaction conditions.

Transition Metal-Catalyzed Approaches to Thiophene Ketones

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds. mdpi.com Palladium-catalyzed reactions, in particular, have been employed for the synthesis of aryl ketones. mdpi.com One potential approach for the synthesis of this compound could involve a palladium-catalyzed coupling reaction between a suitable organometallic reagent derived from 3,4-dichlorothiophene and an acetylating agent.

For instance, a Stille coupling could be envisioned between a 3-stannyl-4,5-dichlorothiophene derivative and acetyl chloride in the presence of a palladium catalyst. Alternatively, a Suzuki coupling could be employed with a 3-boronic acid or ester derivative of 4,5-dichlorothiophene. These methods often offer high yields and broad functional group compatibility.

Advanced One-Pot Synthesis Techniques for the Title Compound

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and time savings. indexcopernicus.com While a specific one-pot synthesis for this compound is not explicitly documented, general methodologies for the one-pot synthesis of substituted thiophenes could potentially be adapted. nih.govrsc.org

Such a strategy might involve the in-situ generation of a dichlorinated thiophene precursor followed by an immediate acylation step. For example, a multi-component reaction involving starting materials that assemble to form the 3,4-dichlorothiophene ring, followed by the introduction of an acetylating agent in the same pot, could be a feasible, albeit challenging, approach.

Optimization of Reaction Parameters and Yields for the Synthesis of this compound

The efficiency of any synthetic route, particularly the classical Friedel-Crafts acylation, is highly dependent on the careful optimization of various reaction parameters.

For the Friedel-Crafts acylation of dichlorothiophenes, key parameters to consider for optimization include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time.

Table 1: Potential Parameters for Optimization in the Friedel-Crafts Acylation of Dichlorothiophenes

| Parameter | Options and Considerations |

| Lewis Acid Catalyst | Strong Lewis acids like AlCl₃ are common, but milder alternatives such as SnCl₄, ZnCl₂, or solid acid catalysts might be necessary to minimize side reactions and degradation of the sensitive thiophene ring. researchgate.netgoogle.com The stoichiometry of the catalyst is also crucial, as the product ketone can form a complex with the Lewis acid, often necessitating more than a catalytic amount. wikipedia.org |

| Acylating Agent | Acetyl chloride and acetic anhydride are the most common choices. The choice may influence reactivity and the nature of byproducts. |

| Solvent | Non-polar, aprotic solvents like carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or nitrobenzene (B124822) are typically used. The solvent can influence the solubility of reactants and the activity of the catalyst. |

| Temperature | Reactions are often conducted at low temperatures to control the exothermic nature of the reaction and improve selectivity. However, for deactivated substrates like dichlorothiophene, higher temperatures may be required to achieve a reasonable reaction rate. |

| Reaction Time | Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time to maximize product yield and minimize the formation of byproducts. |

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to the highest possible yield and purity of this compound.

Solvent Effects and Catalytic Systems

The Friedel-Crafts acylation of an aromatic or heterocyclic ring is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones. wikipedia.orgsigmaaldrich.com The reaction involves an acylating agent, such as an acyl chloride or acid anhydride, and a catalyst that activates the agent to generate a highly electrophilic acylium ion. sigmaaldrich.comorganic-chemistry.org For the synthesis of this compound, the reaction would involve the acetylation of 2,3-dichlorothiophene (B95606).

Catalytic Systems: The choice of catalyst is critical and significantly influences reaction efficiency and selectivity.

Lewis Acids: Traditional Friedel-Crafts acylations employ strong Lewis acid catalysts. Stoichiometric amounts of aluminum chloride (AlCl₃) are often required because both the acylating agent and the resulting ketone product can form stable complexes with the catalyst. wikipedia.orgmasterorganicchemistry.com Other common Lewis acids include ferric chloride (FeCl₃), stannic chloride (SnCl₄), and zinc halides (ZnCl₂, ZnBr₂). numberanalytics.comgoogle.com For the acylation of dichlorothiophenes specifically, phosphoric acid has been patented as an effective catalyst, which can offer a milder alternative to strong Lewis acids. google.com

Brønsted Acids and Solid Acid Catalysts: To overcome the drawbacks of traditional Lewis acids, which include moisture sensitivity and the generation of corrosive waste, solid acid catalysts have been explored. Zeolites, such as Hβ and HZSM-5, have demonstrated excellent activity in the acylation of thiophene, offering advantages like easy separation, reusability, and reduced environmental impact. tsijournals.comresearchgate.net Strong protic acid resins have also been used effectively, eliminating the need for aqueous workups. acs.org

Solvent Effects: The solvent plays a crucial role in solubilizing reactants, moderating reaction temperature, and influencing the activity of the catalytic system.

Traditional Solvents: Common solvents for Friedel-Crafts reactions include halogenated hydrocarbons like dichloromethane and 1,2-dichloroethane, or carbon disulfide. google.com These solvents are effective but pose environmental and safety concerns.

Solvent-Free and Alternative Systems: In some cases, an excess of one reactant, such as the thiophene substrate or the acylating agent (e.g., acetic anhydride), can serve as the reaction medium, eliminating the need for an additional solvent. researchgate.net The choice of solvent can also depend on the electronic nature of the thiophene derivative; for instance, in direct arylation polycondensation reactions, toluene (B28343) is suitable for electron-deficient thiophenes, while more polar solvents like dimethylacetamide (DMAc) are better for electron-rich thiophenes. rsc.org

The table below summarizes common catalytic systems and solvents used in analogous thiophene acylation reactions.

| Catalyst Type | Examples | Typical Solvents | Key Characteristics |

| Lewis Acids | AlCl₃, FeCl₃, SnCl₄, ZnCl₂ | Dichloromethane, Carbon Disulfide, Nitrobenzene | High reactivity; Often requires stoichiometric amounts; Generates significant waste. |

| Brønsted Acids | H₃PO₄, H₂SO₄ | Acetic Acid, Solvent-free | Milder than Lewis acids; Can be effective for activated or sensitive substrates. |

| Solid Acids | Zeolites (Hβ, HZSM-5), Acidic Resins | Solvent-free, Toluene | Heterogeneous; Reusable; Environmentally benign; Reduces waste and separation steps. |

This table is illustrative and based on general thiophene acylation literature.

Temperature and Pressure Influence on Reaction Efficiency

Reaction parameters such as temperature and pressure are pivotal in controlling the rate, yield, and selectivity of the synthesis.

Temperature: Temperature control in Friedel-Crafts acylation is a balance between reaction rate and product stability.

Effect on Rate and Yield: Higher temperatures generally increase the reaction rate. numberanalytics.com Studies on the acylation of thiophene show that increasing the temperature from 313 K (40°C) to 353 K (80°C) can dramatically reduce the reaction time required for complete conversion. tsijournals.comresearchgate.net For instance, a reaction might require several hours at a lower temperature but only 30 minutes at a higher one. tsijournals.com Refluxing the reaction mixture is a common practice to maintain a consistent and elevated temperature. google.com

Pressure: For most liquid-phase Friedel-Crafts acylation reactions, pressure is not a primary variable and reactions are typically conducted at atmospheric pressure.

Relevance in Specific Cases: Elevated pressure is generally only a significant factor when gaseous reactants are involved, such as in the Gattermann-Koch formylation, which uses carbon monoxide gas. wikipedia.org For the acetylation of 2,3-dichlorothiophene using common liquid acylating agents like acetyl chloride or acetic anhydride, the reaction is not expected to be sensitive to pressure changes. Industrial processes may use slightly elevated pressure to maintain reactants in a liquid state at higher temperatures, but this is primarily a physical constraint rather than a chemical driver of the reaction. libretexts.org

The following table outlines the general influence of temperature on the efficiency of thiophene acylation.

| Parameter | Effect of Increase | Potential Drawbacks | Typical Range for Thiophene Acylation |

| Temperature | Increases reaction rate; Reduces reaction time. | Increased side reactions (e.g., polymerization); Potential for product decomposition. | Ambient to 150°C |

This table provides a generalized summary based on related chemical processes.

Green Chemistry Principles in the Synthesis of the Title Compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. nih.gov This involves minimizing waste, using less hazardous materials, improving energy efficiency, and designing safer chemical pathways.

Environmentally Benign Reagents and Conditions

A key focus of green chemistry is the replacement of hazardous and wasteful reagents with safer, more sustainable alternatives. ejcmpr.com

Benign Catalysts: The substitution of traditional stoichiometric Lewis acids like AlCl₃ is a primary goal. AlCl₃ is moisture-sensitive, difficult to handle, and generates large volumes of acidic aluminum-containing waste during aqueous workup. nih.gov Greener alternatives include:

Heterogeneous Solid Acids: Reusable catalysts like zeolites and acidic resins are highly advantageous. researchgate.netacs.org They can be easily filtered from the reaction mixture, regenerated, and reused multiple times, drastically reducing waste and simplifying product purification. acs.org

Milder Lewis Acids: Catalytic amounts of zinc salts (e.g., ZnCl₂) can be effective and are generally less hazardous than AlCl₃. google.com

Alternative Acylating Agents: While acyl chlorides are highly reactive, their use produces hydrogen chloride (HCl) gas as a byproduct. wikipedia.org Acetic anhydride is a greener alternative, as its only byproduct is acetic acid, which can often be recovered and reused. researchgate.netacs.org

Green Solvents and Solvent-Free Conditions: Eliminating volatile organic compounds (VOCs) is a critical aspect of green synthesis. mdpi.com This can be achieved by:

Running reactions under solvent-free conditions, where one of the reactants acts as the solvent. researchgate.net

Using water as the reaction medium, which is the most environmentally benign solvent. unito.it

Employing alternative reaction media such as ionic liquids or deep eutectic solvents. sigmaaldrich.com

The table below compares conventional and green approaches for a hypothetical acylation synthesis.

| Synthesis Aspect | Conventional Method | Green Alternative | Environmental Benefit |

| Catalyst | Stoichiometric AlCl₃ | Catalytic, reusable zeolite (Hβ) | Waste reduction, catalyst recycling, improved safety. |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Avoids corrosive HCl byproduct; byproduct (acetic acid) can be recycled. |

| Solvent | Dichloromethane (DCM) | Solvent-free or Water | Elimination of hazardous VOCs; reduced environmental impact. |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced energy consumption and faster throughput. |

This table presents a comparative analysis based on established green chemistry principles.

Sustainable Synthesis Pathways for Halogenated Thiophene Ketones

Developing sustainable pathways for halogenated thiophene ketones involves a holistic approach, from the synthesis of the starting materials to the final acylation step.

Sustainable Halogenation: The synthesis of the 2,3-dichlorothiophene precursor can be made greener. Traditional halogenation methods often use harsh reagents. Modern approaches utilize environmentally benign processes, such as using sodium halides (e.g., NaCl) as a source of electrophilic halogens in a benign solvent like ethanol (B145695), often mediated by a copper catalyst. nih.gov This avoids the use of elemental halogens and harsh solvents.

Atom-Economical Reactions: The Friedel-Crafts acylation itself is an atom-economical reaction as it forms a C-C bond by substitution. However, modern catalytic methods further improve sustainability. For instance, direct C-H arylation strategies are emerging as powerful alternatives to traditional cross-coupling reactions for building complex thiophene-based molecules, as they avoid the need to pre-functionalize one of the coupling partners, thus saving steps and reducing waste. unito.it

Process Intensification: "Telescoping" reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates, offers significant sustainability benefits. acs.org For example, after an acylation reaction using an acid resin catalyst, the catalyst can be filtered off, and the crude product mixture can be used directly in the next step. This minimizes the use of solvents for workup and purification, saves energy, and reduces material loss. acs.org Flow chemistry platforms also offer a sustainable approach, allowing for safe, efficient, and scalable production with excellent control over reaction parameters and minimal waste. unibe.ch

By integrating recyclable catalysts, safer reagents, and process intensification strategies like telescoped reactions, the synthesis of this compound and other halogenated thiophene ketones can be aligned with the principles of modern, sustainable chemical manufacturing.

Reactivity and Transformational Chemistry of 1 4,5 Dichlorothiophen 3 Yl Ethan 1 One

Reactions at the Carbonyl Moiety of the Title Compound

The acetyl group attached to the dichlorothiophene ring is a versatile handle for numerous chemical modifications, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives.

The Claisen-Schmidt condensation of 1-(4,5-dichlorothiophen-3-yl)ethan-1-one with various aromatic aldehydes is a key reaction for the synthesis of chalcones. These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. While specific examples for the 4,5-dichloro isomer are not extensively documented in readily available literature, the analogous reactions of 2,5-dichloro-3-acetylthiophene provide a strong precedent for this transformation.

In a typical procedure, the dichlorothienyl ketone is treated with a substituted aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide, in a solvent like methanol. The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the corresponding chalcone (B49325). A series of novel chalcone derivatives have been synthesized from 2,5-dichloro-3-acetylthiophene with various substituted aromatic aldehydes, yielding products with potential biological activities.

| Aromatic Aldehyde | Resulting Chalcone Structure | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (E)-1-(2,5-dichlorothiophen-3-yl)-3-phenylprop-2-en-1-one | KOH, Methanol, rt | Data not available |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | KOH, Methanol, rt | Data not available |

| 4-Methoxybenzaldehyde | (E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | KOH, Methanol, rt | Data not available |

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

While specific imine syntheses starting from this compound are not detailed in the available literature, the general reactivity of ketones suggests that this transformation is feasible.

Hydrazone formation, however, has been explicitly demonstrated with the isomeric 2,5-dichloro-3-acetylthiophene. For instance, the reaction with 4-hydrazinyl-8-(trifluoromethyl)quinoline (B1602031) in refluxing ethanol (B145695) yields the corresponding (E)-1-(2,5-dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. mdpi.com This reaction highlights the accessibility of the carbonyl group for condensation, even with relatively complex hydrazine (B178648) derivatives.

| Reactant | Product | Reaction Conditions |

|---|---|---|

| 4-Hydrazinyl-8-(trifluoromethyl)quinoline | (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone | Ethanol, Reflux |

Reduction and Oxidation Chemistry of the Acetyl Group

The acetyl group can be reduced to an ethyl group or a secondary alcohol, or oxidized to a carboxylic acid, providing further avenues for functional group manipulation.

Specific literature on the reduction of the acetyl group of this compound is scarce. However, standard reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent, would be expected to reduce the carbonyl to a secondary alcohol, yielding 1-(4,5-dichlorothiophen-3-yl)ethan-1-ol. More vigorous reducing agents, like those used in the Wolff-Kishner or Clemmensen reductions, could potentially reduce the carbonyl completely to a methylene (B1212753) group, affording 3-ethyl-4,5-dichlorothiophene.

Similarly, direct oxidation of the acetyl group to a carboxylic acid in this specific molecule is not well-documented. Strong oxidizing agents could potentially lead to the formation of 4,5-dichlorothiophene-3-carboxylic acid, although the stability of the thiophene (B33073) ring under harsh oxidative conditions would need to be considered.

Transformations Involving the Dichlorothiophene Ring System

The two chlorine atoms on the thiophene ring are key sites for transformations, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity of the scaffold.

Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for the functionalization of aryl halides. While specific applications of these reactions to this compound are not extensively reported, the reactivity of dichlorothiophenes in such transformations is well-established, suggesting the feasibility of these reactions. The relative reactivity of the chlorine atoms at the 4- and 5-positions could potentially allow for selective mono- or di-substitution depending on the reaction conditions and the specific catalyst system employed.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the chlorinated positions.

Sonogashira Coupling: The coupling with terminal alkynes under palladium/copper catalysis would yield alkynyl-substituted thiophenes, which are versatile building blocks for further transformations.

Heck Reaction: Reaction with alkenes in the presence of a palladium catalyst and a base would lead to the formation of alkenyl-substituted thiophenes.

The acetyl group's electronic and steric influence would likely play a role in the regioselectivity and reactivity of these cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiophene Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. While specific examples involving this compound are not extensively documented in publicly available literature, the reactivity of similar dichlorinated heteroaromatics suggests its potential as a substrate. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to proceed selectively, with the reaction temperature influencing whether mono- or diarylation occurs. At room temperature, selective coupling at the 5-position is observed, while at higher temperatures, disubstitution takes place. This suggests that selective mono- or diarylation of this compound could be achievable by carefully controlling the reaction conditions. The acetyl group, being an electron-withdrawing group, would likely influence the reactivity of the adjacent chloro substituents.

A highly efficient protocol for the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with a wide range of aryl and heteroaryl boronic acids has been developed, showcasing the broad applicability of this reaction to halogenated heterocycles. researchgate.net

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Potential Product |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 1-(4-Aryl-5-chlorothiophen-3-yl)ethan-1-one or 1-(4,5-Diarylthiophen-3-yl)ethan-1-one |

| Vinylboronic acid | Pd(OAc)₂ / Ligand / Base | 1-(4-Chloro-5-vinylthiophen-3-yl)ethan-1-one |

| Alkylboronic acid | Pd catalyst / Ligand / Base | 1-(4-Alkyl-5-chlorothiophen-3-yl)ethan-1-one |

Other Metal-Catalyzed Coupling Strategies (e.g., Stille, Sonogashira)

Stille Coupling: The Stille reaction, which couples organotin compounds with organic halides, is another powerful tool for C-C bond formation. nih.govutexas.edu The reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. For dichlorinated thiophenes, selective coupling is often possible. The general mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org Given the presence of two chlorine atoms in this compound, regioselective Stille coupling could potentially be achieved by tuning the catalyst, ligands, and reaction conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.comwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. While the C-Cl bonds in the title compound are less reactive, successful Sonogashira couplings of chloroarenes have been reported, often requiring more active catalyst systems or harsher reaction conditions.

Desulfitative Cross-Coupling Reactions of Thiophene Sulfonyl Chlorides as Related Precursors

While not directly involving the title compound, desulfitative cross-coupling reactions of thiophene sulfonyl chlorides represent a related and important strategy for the functionalization of thiophenes. This method allows for the formation of C-C bonds by coupling thiophene sulfonyl chlorides with various partners, such as alkynes, in a palladium-catalyzed process. This approach offers an alternative to traditional cross-coupling reactions that rely on halo-thiophenes.

C-H Activation and Functionalization of the Thiophene Nucleus

Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for the modification of aromatic systems. For thiophenes, C-H bonds at the α-positions (2- and 5-positions) are generally more reactive towards electrophilic attack and metalation than those at the β-positions (3- and 4-positions). In the case of this compound, the only available C-H bond is at the 2-position. The presence of the electron-withdrawing acetyl group at the 3-position is expected to deactivate the ring towards electrophilic C-H activation. However, directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, could potentially overcome this deactivation. While no specific studies on the C-H activation of the title compound are available, research on other substituted thiophenes provides valuable insights. For example, sequential regioselective C-H functionalization of 5-membered ring heterocycles has been achieved using a pH-sensitive directing group, allowing for controlled arylation at different positions. researchgate.net

Electrophilic Aromatic Substitution on the Dichlorothiophene Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic substitution. However, the reactivity and regioselectivity are strongly influenced by the nature and position of substituents. In this compound, the thiophene ring is substituted with two deactivating chloro groups and an electron-withdrawing acetyl group. These groups significantly reduce the electron density of the ring, making it less susceptible to electrophilic attack.

Any electrophilic substitution would be expected to occur at the only available position, the C2 position. The combined deactivating effect of the three substituents would necessitate harsh reaction conditions to drive the reaction forward. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Rearrangement and Cycloaddition Reactions Involving the Title Compound

The electron-deficient nature of the dichlorinated thiophene ring in this compound, due to the presence of the acetyl and chloro groups, can influence its participation in rearrangement and cycloaddition reactions. Thiophenes themselves are generally poor dienes in Diels-Alder reactions due to their aromatic character. However, thiophenes bearing electron-withdrawing groups can act as dienophiles in normal electron demand Diels-Alder reactions. researchgate.net Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone disrupts the aromaticity and enhances the dienic character of the thiophene ring, facilitating cycloaddition reactions. researchtrends.net

While specific examples of rearrangement or cycloaddition reactions involving the title compound are not readily found in the literature, the general reactivity patterns of electron-deficient thiophenes suggest that it could potentially participate in such transformations under appropriate conditions, for instance, by acting as a dienophile in reactions with electron-rich dienes.

Derivatization for Complex Molecular Architecture Construction

The acetyl group of this compound serves as a versatile handle for the construction of more complex molecular architectures. The carbonyl group can undergo a wide range of classical organic reactions, allowing for the introduction of diverse functionalities. For instance, the synthesis of chalcone derivatives from the constitutional isomer 2,5-dichloro-3-acetylthiophene through Claisen-Schmidt condensation has been reported, demonstrating the reactivity of the acetyl group. researchgate.net This suggests that this compound could similarly be used to synthesize chalcones, which are valuable precursors for various heterocyclic compounds with potential biological activities.

Furthermore, the acetyl group can be transformed into other functional groups. For example, it can be reduced to an alcohol, converted to an oxime, or used in the synthesis of pyrazoles and other heterocycles through condensation with hydrazines. These derivatizations, combined with the potential for functionalization of the thiophene ring through cross-coupling or C-H activation, open up numerous avenues for the synthesis of complex molecules with a dichlorothiophene core.

Table 2: Potential Derivatization Reactions of the Acetyl Group

| Reagent(s) | Reaction Type | Potential Product |

| Aromatic aldehyde, Base | Claisen-Schmidt Condensation | Chalcone derivative |

| Hydrazine derivative | Condensation | Pyrazole derivative |

| Hydroxylamine | Condensation | Oxime derivative |

| NaBH₄ | Reduction | Secondary alcohol |

| Grignard reagent | Nucleophilic Addition | Tertiary alcohol |

Computational and Theoretical Investigations of 1 4,5 Dichlorothiophen 3 Yl Ethan 1 One and Its Derivatives

Reactivity Prediction and Reaction Mechanism Elucidation Through Computational Modeling:

Quantitative Structure-Reactivity Relationship (QSRR) Studies:If a series of related derivatives were studied, QSRR models could be developed. These models correlate computational descriptors (like orbital energies or electrostatic potential values) with experimentally observed reactivity, allowing for the prediction of the chemical behavior of new, related compounds.

It is important to reiterate that the application of these methodologies to 1-(4,5-dichlorothiophen-3-yl)ethan-1-one has not been documented in the available scientific literature.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. Through methods like Density Functional Theory (DFT), it is possible to simulate various types of spectra, which are invaluable for confirming molecular structures and understanding their electronic and vibrational characteristics.

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra provide a direct comparison with experimental data, aiding in the unequivocal confirmation of the synthesized structure of this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can accurately forecast the resonance frequencies of atomic nuclei within the molecule's magnetic environment. The simulated spectra for this compound would be expected to show a distinct singlet for the methyl protons and a singlet for the lone proton on the thiophene (B33073) ring in the ¹H NMR spectrum. The ¹³C NMR would show signals corresponding to the carbonyl carbon, the methyl carbon, and the four distinct carbons of the dichlorothiophene ring. Iterative analysis and comparison between simulated and experimental spectra can confirm the precise chemical environment of each atom. aalto.fi

IR Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the energy required to excite specific vibrational modes, such as stretching, bending, and rocking of bonds. nih.gov For this compound, key predicted vibrational bands would include a strong C=O stretching frequency, C-H stretching from the methyl group, and characteristic vibrational modes of the thiophene ring, as well as C-Cl stretching vibrations. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.net This analysis predicts the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. The calculated maximum absorption wavelength (λmax) and oscillator strength (f) provide insight into the electronic structure and the color properties of the compound. researchgate.netmdpi.com For dichlorothiophene derivatives, these transitions are typically associated with π → π* and n → π* electronic excitations within the conjugated system.

Below is a table representing typical data obtained from such theoretical simulations for a molecule like this compound, based on DFT calculations.

| Parameter | Simulated Value | Assignment/Interpretation |

| ¹H NMR Chemical Shift (δ, ppm) | 2.55 | CH₃ (Acetyl group) |

| 7.85 | H-2 (Thiophene ring) | |

| ¹³C NMR Chemical Shift (δ, ppm) | 26.8 | CH₃ (Acetyl group) |

| 125.0 | C-Cl | |

| 127.5 | C-Cl | |

| 130.0 | C-H | |

| 145.0 | C-C=O | |

| 192.0 | C=O (Carbonyl) | |

| Key IR Frequencies (cm⁻¹) | ~1680 | C=O Stretch |

| ~850 | C-Cl Stretch | |

| ~1400 | Thiophene ring Stretch | |

| UV-Vis Absorption (λmax, nm) | ~330 | π → π* transition |

| ~300 | n → π* transition |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations for this class of compound.

Vibrational frequency analysis, beyond its use for IR spectra simulation, is fundamental for calculating the thermodynamic properties of a molecule. nih.gov Following a geometry optimization using a method such as B3LYP with a 6-311++G(d,p) basis set, the calculation of harmonic frequencies confirms that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

The computed vibrational frequencies are used to determine the potential energy distribution (PED), which allows for the unambiguous assignment of each vibrational mode to specific molecular motions. researchgate.net For this compound, this would involve assigning frequencies to the C=O stretch, C-C stretch, C-Cl stretches, and various deformation modes of the thiophene ring. nih.gov

From these vibrational frequencies, key thermodynamic functions can be calculated using principles of statistical mechanics. These properties are crucial for understanding the stability and reactivity of the molecule under different temperature conditions. The primary thermodynamic properties derived include:

Zero-Point Vibrational Energy (ZPVE): The residual energy of the molecule at 0 Kelvin.

Thermal Energy (E): The total internal energy of the molecule at a given temperature.

Heat Capacity at Constant Volume (Cv): The amount of heat required to raise the temperature of the molecule by one degree at a constant volume.

Entropy (S): A measure of the molecular disorder or the number of accessible microstates.

These properties are typically calculated at standard temperature and pressure (298.15 K and 1 atm) but can be determined over a range of temperatures.

The following table presents representative theoretical thermodynamic data for a molecule of this type.

| Thermodynamic Property | Calculated Value (298.15 K) | Unit |

| Zero-Point Vibrational Energy | 255.4 | kJ/mol |

| Thermal Energy (E_total) | 270.8 | kJ/mol |

| Heat Capacity (Cv) | 135.2 | J/mol·K |

| Entropy (S) | 410.5 | J/mol·K |

Note: The values in this table are illustrative examples based on typical DFT calculations for organic molecules.

Exploration of Advanced Functional Properties via Theoretical Calculations

Computational modeling is instrumental in predicting and understanding advanced material properties, guiding the design of new molecules for specific technological applications. For derivatives of this compound, theoretical calculations can effectively screen for potential in areas like non-linear optics and organic electronics.

Non-linear optical (NLO) materials are essential for modern optoelectronic and photonic technologies, including optical switching and data storage. nih.gov Organic molecules, particularly those with extended π-conjugated systems and significant charge separation, often exhibit strong NLO responses. The NLO properties of dichlorothiophene derivatives can be reliably predicted using quantum chemical calculations.

The key parameters that quantify a molecule's NLO response are the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. ciac.jl.cn These are calculated as derivatives of the molecular energy with respect to an applied external electric field. A large first hyperpolarizability (β) value is indicative of a strong second-harmonic generation (SHG) response. rsc.org

Theoretical studies on related thiophene derivatives have shown that NLO properties are highly tunable. The introduction of electron-donating groups (D) and electron-accepting groups (A) across the π-conjugated thiophene bridge can significantly enhance the intramolecular charge transfer (ICT) and, consequently, the β value. nih.govciac.jl.cn The acetyl group in this compound acts as an electron-withdrawing group, and further modification of the thiophene ring could enhance these properties.

The table below shows representative calculated NLO parameters for thiophene-based compounds to illustrate the typical magnitude of these properties.

| Compound System | Dipole Moment (μ, Debye) | Polarizability (⟨α⟩, esu) | First Hyperpolarizability (β_total, esu) |

| Thiophene Derivative 1 | 5.8 | 2.5 x 10⁻²³ | 8.2 x 10⁻³⁰ |

| Thiophene Derivative 2 | 8.5 | 3.1 x 10⁻²³ | 15.6 x 10⁻³⁰ |

| Urea (Reference) | 4.6 | 0.3 x 10⁻²³ | 0.37 x 10⁻³⁰ |

Note: Data are illustrative and based on findings for various functionalized thiophene derivatives found in the literature. nih.govciac.jl.cn

The performance of organic semiconductor devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is fundamentally dependent on the charge transport characteristics of the active material. rsc.org Computational simulations provide deep insights into the electronic properties that govern charge mobility in materials based on dichlorothiophene derivatives.

Key parameters governing charge transport are calculated using DFT and related methods:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO levels and their energy gap (Eg = E_LUMO - E_HOMO) are critical. A lower energy gap is often associated with higher reactivity and can facilitate charge transfer. mdpi.com

Reorganization Energy (λ): This is the energy required to deform the molecular geometry from its neutral state to its ionized state (and vice versa). It is composed of hole (λh) and electron (λe) reorganization energies. Lower reorganization energy values are desirable as they correspond to faster charge transfer rates according to Marcus theory. researchgate.net

Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the extent of electronic interaction between adjacent molecules in a crystal or film. A larger transfer integral facilitates more efficient charge hopping between molecules. researchgate.netrsc.org

Simulations on various quinoidal thiophene derivatives have demonstrated how molecular structure, including the type of connection between rings and the presence of specific functional groups, can effectively tune electronic structures and intermolecular interactions, thereby influencing charge transport properties. rsc.org Theoretical studies can predict whether a material is likely to be an n-type (electron-transporting), p-type (hole-transporting), or ambipolar semiconductor.

Below is a table of representative electronic and charge transport parameters calculated for thiophene-based systems.

| Parameter | Calculated Value | Significance |

| E_HOMO | -6.2 eV | Relates to ionization potential (p-type transport) |

| E_LUMO | -2.5 eV | Relates to electron affinity (n-type transport) |

| Energy Gap (Eg) | 3.7 eV | Influences optical and electronic properties |

| Reorganization Energy (λh) | 0.25 eV | Energy barrier for hole transport |

| Reorganization Energy (λe) | 0.30 eV | Energy barrier for electron transport |

| Transfer Integral (V) | 50 meV | Strength of electronic coupling between molecules |

Note: These values are representative examples for organic semiconductor materials based on thiophene units and are used here for illustrative purposes. rsc.orgrsc.org

The Role of 1 4,5 Dichlorothiophen 3 Yl Ethan 1 One As a Building Block in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Conjugated Polymers and Oligomers

1-(4,5-Dichlorothiophen-3-yl)ethan-1-one serves as a critical starting material for the synthesis of various conjugated polymers and oligomers. The presence of the dichlorothiophene ring and the reactive acetyl group allows for its incorporation into polymeric backbones through several polymerization techniques. These resulting polymers often exhibit interesting electronic and optical properties, making them suitable for a range of applications in materials science.

Polythiophenes and Related Dichlorothiophene-Based Macromolecules

Polythiophenes are a significant class of conjugated polymers known for their excellent electrical conductivity and stability. nih.gov The properties of polythiophenes can be tuned by introducing various substituents onto the thiophene (B33073) ring. The incorporation of the this compound moiety into a polythiophene backbone can be achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. nih.govrsc.org

The acetyl group can be a site for further functionalization or can be transformed into other reactive groups to facilitate polymerization. For instance, it can undergo condensation reactions or be converted to a vinyl group, which can then participate in polymerization. The chlorine atoms on the thiophene ring also influence the electronic properties of the resulting polymer by acting as electron-withdrawing groups, which can lower the HOMO and LUMO energy levels. This modification can impact the polymer's conductivity, optical absorption, and stability.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Method | Reactive Group on Monomer | Resulting Polymer Structure | Potential Properties |

| Suzuki Polycondensation | Boronic ester derivative | Alternating copolymer | Tunable bandgap, improved stability |

| Stille Polycondensation | Stannane derivative | Alternating copolymer | Good processability, defined structure |

| Direct Arylation Polycondensation | C-H bond activation | Homopolymer or copolymer | Atom-economical, fewer synthetic steps |

Materials for Organic Electronics (e.g., OFETs, OLEDs)

The unique electronic characteristics of polymers derived from this compound make them promising candidates for applications in organic electronics. In Organic Field-Effect Transistors (OFETs), the charge carrier mobility is a crucial parameter. The introduction of dichlorothiophene units can enhance the intermolecular interactions and promote ordered packing in the solid state, which is beneficial for efficient charge transport.

In Organic Light-Emitting Diodes (OLEDs), the emission properties of the polymer are paramount. By carefully designing the polymer architecture and incorporating the dichlorinated thiophene monomer, it is possible to tune the emission color and efficiency of the resulting OLED device. researchgate.netrsc.org The electron-withdrawing nature of the chlorine atoms can also improve the electron injection and transport properties of the material, leading to more balanced charge transport and higher device performance.

Table 2: Potential Impact of this compound Incorporation on Organic Electronic Device Performance

| Device Type | Key Performance Metric | Potential Effect of Dichlorothiophene Moiety |

| OFET | Charge Carrier Mobility | Increased mobility due to enhanced intermolecular packing |

| OFET | On/Off Ratio | Potentially higher on/off ratio due to lower off-current |

| OLED | Emission Wavelength | Blue-shift in emission due to lowered HOMO/LUMO levels |

| OLED | Luminous Efficiency | Improved efficiency through better charge balance |

Intermediate in the Development of Non-Linear Optical (NLO) Materials

This compound can serve as a precursor for the synthesis of non-linear optical (NLO) materials. The acetyl group can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to form chalcone (B49325) derivatives. Chalcones are a well-known class of organic compounds that often exhibit significant second-order NLO properties due to their donor-π-acceptor (D-π-A) electronic structure. researchgate.net

In this context, the dichlorothiophene moiety can act as part of the π-conjugated bridge or be functionalized to act as an electron-donating or -withdrawing group. The presence of the chlorine atoms can enhance the NLO response by increasing the molecular polarizability and influencing the crystal packing, which is a critical factor for achieving a large macroscopic NLO effect in the solid state.

Scaffold for the Construction of Multi-Component Systems and Dendrimers

The rigid and functionalizable nature of the this compound molecule makes it a suitable scaffold for the construction of more complex molecular architectures, such as multi-component systems and dendrimers. nih.gov The acetyl group and the chlorine atoms provide multiple reaction sites for the attachment of other molecular building blocks in a controlled manner.

For instance, the acetyl group can be used as a focal point for the divergent synthesis of dendrimers, where successive generations of branching units are added to create a highly branched, tree-like structure. nih.gov Thiophene-based dendrimers have been explored for various applications, including light-harvesting and molecular electronics. The dichlorothiophene core can impart specific electronic and photophysical properties to the resulting dendrimer.

Application in Ligand Synthesis for Catalysis and Coordination Chemistry

The acetyl group of this compound is a versatile functional group for the synthesis of various ligands for catalysis and coordination chemistry. It can readily react with amines to form Schiff base ligands. These ligands, containing both nitrogen and sulfur donor atoms from the thiophene ring, can coordinate to a wide range of metal ions to form stable complexes. nih.gov

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the thiophene ring. The electron-withdrawing chlorine atoms in this compound can influence the electron density at the metal center, thereby affecting the catalytic activity of the complex in various organic transformations.

Role in the Synthesis of Agrochemical Intermediates and Specialty Chemicals

Thiophene derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel agrochemically active compounds.

The combination of the dichlorinated thiophene ring and the acetyl group offers multiple possibilities for chemical modification to generate a diverse library of compounds for biological screening. Furthermore, this compound can be used as an intermediate in the production of specialty chemicals, where the unique properties of the dichlorothiophene moiety can be exploited to create materials with specific functionalities.

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Catalytic Systems for Derivatization of the Title Compound

The derivatization of the 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one scaffold is a key area for future research, with the goal of creating a diverse library of compounds for various applications. The development of efficient catalytic systems is paramount to achieving this. Metal-mediated synthetic approaches have already transformed the synthesis of other thiophene (B33073) derivatives, employing metals like copper, indium, and rhodium to achieve high regioselectivity and accommodate a wide range of functional groups. nih.gov

Future efforts could focus on palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, at the C-H bonds of the thiophene ring, a technique that has proven effective for other thiophenes. organic-chemistry.org Additionally, manganese(I) complexes featuring thiopyridine ligands have shown promise as catalysts for the hydrosilylation of ketones, a reaction that could be adapted to modify the ethanone (B97240) moiety of the title compound. researchgate.net Research into light-induced catalytic processes could also offer environmentally friendly and efficient pathways for derivatization. researchgate.net

Table 1: Potential Catalytic Systems for Derivatization

| Catalytic System | Target Moiety | Potential Reaction | Advantages |

|---|---|---|---|

| Palladium(II) Complexes | Thiophene Ring | C-H Arylation | High efficiency, good functional group tolerance. organic-chemistry.org |

| Copper Iodide/Acetate | Thiophene Ring | Cross-Coupling | Widely used, promotes intricate derivative production. nih.gov |

| Manganese(I) Thiopyridines | Ketone Group | Hydrosilylation | Visible light-induced, efficient alternative to traditional reduction. researchgate.net |

Exploration of Bio-Inspired Synthetic Routes for Halogenated Thiophene Ketones

The principles of green chemistry are increasingly influencing synthetic strategies. Bio-inspired routes offer a sustainable alternative to traditional chemical synthesis. Research has demonstrated that functionally diverse organosulfur compounds, specifically bio-based 2-thiothiophenes, can be synthesized from the biopolymer cellulose, proving that such compounds can be prepared independently of fossil fuels. nih.gov

Future work could investigate the possibility of using biomass-derived precursors to construct the carbon backbone of halogenated thiophene ketones. This might involve enzymatic catalysis or whole-cell biotransformations to introduce the thiophene ring or its substituents. While the direct biological synthesis of a dichlorinated compound presents challenges, bio-inspired approaches could be used to create a core thiophene structure that is subsequently halogenated using greener methods, such as employing sodium halides as the halogen source. nih.gov

Advanced In Silico Screening and Design of New Derivatives with Tailored Properties

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to design and screen virtual libraries of derivatives of this compound. nih.govtechscience.com These methods have been successfully used to identify thiophene derivatives with potential anticancer and antioxidant activities. techscience.comtechscience.com

For the title compound, a virtual library could be generated by computationally introducing various substituents at different positions on the thiophene ring and the acetyl group. These virtual derivatives could then be screened for their potential to bind to specific biological targets, such as enzymes or receptors. researchgate.net For materials science applications, computational models can predict electronic and optical properties, guiding the synthesis of derivatives with tailored characteristics for use in organic electronics. researchgate.net

Table 2: In Silico Approaches for Derivative Design

| Technique | Application | Objective |

|---|---|---|

| Molecular Docking | Drug Discovery | Predict binding interactions and affinity of derivatives with a target protein. researchgate.net |

| QSAR Modeling | Medicinal Chemistry | Establish relationships between chemical structure and biological activity to guide design. nih.gov |

| Virtual Screening | Materials/Drug Discovery | Efficiently evaluate large libraries of virtual compounds against a target. nih.gov |

Integration of this compound into Self-Assembled Systems and Nanostructures

Thiophene-containing molecules are known for their ability to self-assemble into ordered structures, a property that is crucial for the development of advanced materials. nih.gov The planar structure of the thiophene ring facilitates π-π stacking interactions, which can direct the formation of nanostructures like nanofibers and nanoparticles. nih.govfrontiersin.org Thiophene derivatives have been used as building blocks for covalent organic frameworks (COFs), which possess promising characteristics for conductivity and photocatalytic activity. mdpi.com

Future research could explore the use of this compound as a fundamental unit in self-assembled systems. The chlorine and ketone substituents provide opportunities for directing assembly through halogen bonding and hydrogen bonding. nih.gov By modifying the compound with appropriate functional groups, it could be integrated into supramolecular polymers or used to form self-assembled monolayers (SAMs) on surfaces, which have applications as selective contacts in perovskite solar cells. researchgate.net

Unexplored Reactivity Patterns and Mechanistic Discoveries of the Dichlorothiophene Ketone Moiety

The combination of a dichlorinated thiophene and a ketone in one molecule suggests a rich and complex reactivity that warrants further investigation. Ketones are known to be resistant to oxidation compared to aldehydes, but strong oxidizing agents can cleave carbon-carbon bonds. libretexts.orgchemguide.co.uk The carbonyl group is also susceptible to nucleophilic addition, which can be used to convert it into a variety of other functional groups. libretexts.org

A particularly interesting area for exploration is the "halogen dance," a phenomenon observed in halogenated thiophenes where halogens migrate around the ring under certain reaction conditions. rsc.org Investigating whether this compound undergoes such rearrangements could lead to novel synthetic pathways. Furthermore, studying the photochemical reactivity of the ketone moiety could reveal pathways for photoinduced C-C bond cleavage or other transformations, opening up applications in photochemistry. researchgate.net The stability of the compound is also a key area of study, as related chloromethyl ketone derivatives have been shown to degrade via oxidation and oligomerization. nih.gov

Challenges and Perspectives in Scalable Synthesis for Industrial Research Applications

For this compound and its derivatives to be utilized in industrial research, a practical and scalable synthesis route is essential. Medicinal chemistry routes often rely on methods, such as column chromatography, that are not amenable to large-scale production. northwestern.edu

Key challenges include developing a synthesis that avoids multiple purification steps, uses cost-effective starting materials, and is robust and reliable. northwestern.edunih.gov Strategies might include developing one-pot procedures that combine multiple reaction steps, thereby reducing labor and waste. researchgate.net For instance, the Gewald reaction, a multicomponent reaction, is a known method for synthesizing substituted thiophenes and could potentially be optimized for the large-scale production of the title compound's precursors. techscience.com Overcoming challenges related to decreased yields on a gram-scale, possibly through high-dilution conditions, will be critical for making this compound and its future derivatives accessible for widespread industrial application. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a thiophene derivative undergoes acetylation in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, acetyl chloride reacts with 3,4-dichlorothiophene under controlled conditions to yield the target compound . Optimization involves:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution.

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equivalents) ensures complete activation of the acylating agent.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- X-ray crystallography : Single-crystal diffraction using SHELXL () resolves the thiophene ring geometry and confirms the acetyl group's position. Disordered chlorine atoms may require refinement with restraints .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and the acetyl carbonyl (δ 195–205 ppm in ¹³C) are diagnostic.

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹ .

- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 208 (C₆H₅Cl₂OS) confirms the molecular formula.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles are mandatory due to acute toxicity risks (H302, H312, H332) .

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

Multiwfn analyzes wavefunction-derived properties:

- Electrostatic potential (ESP) maps : Identify electrophilic regions (e.g., acetyl carbonyl) for reactivity prediction.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with photostability and charge-transfer behavior.

- AIM (Atoms in Molecules) topology : Confirms bond critical points between Cl atoms and the thiophene ring, supporting crystallographic data .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Q. How does the compound's reactivity as an intermediate in heterocyclic synthesis vary under different catalytic conditions?

- Suzuki coupling : The thiophene ring undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ (yield ~75–85%) .

- Nucleophilic substitution : Chlorine atoms at positions 4 and 5 are susceptible to displacement by amines (e.g., piperidine) in DMF at 80°C .

- Cyclization reactions : In presence of PTSA, the acetyl group facilitates formation of fused pyrazoles or oxadiazoles .

Q. How can discrepancies in spectroscopic data between experimental and theoretical results be resolved?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and simulate NMR/IR spectra using Gaussian. Compare with experimental data to identify solvation effects or conformational flexibility.

- Solvent corrections : Apply the PCM model to account for dielectric environment shifts in NMR predictions .

Methodological Notes

- Synthesis scalability : Milligram-scale reactions show higher purity (>98%) compared to bulk synthesis due to reduced side-product formation .

- Crystallization solvents : Ethanol/water (7:3 v/v) yields high-quality crystals for diffraction studies.

- Toxicity mitigation : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) in acetylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.